[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate [(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate
Brand Name: Vulcanchem
CAS No.: 168206-79-9
VCID: VC0175884
InChI: InChI=1S/C38H44O12/c1-20-25(41)18-37(35(4,5)45)28(20)29(42)31(48-33(43)23-13-9-7-10-14-23)36(6)26(47-21(2)39)17-27-38(19-46-27,50-22(3)40)30(36)32(37)49-34(44)24-15-11-8-12-16-24/h7-16,25-27,29-32,41-42,45H,17-19H2,1-6H3/t25-,26-,27+,29+,30-,31-,32-,36+,37-,38-/m0/s1
SMILES: CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O
Molecular Formula: C38H44O12
Molecular Weight: 692.7 g/mol

[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate

CAS No.: 168206-79-9

Main Products

VCID: VC0175884

Molecular Formula: C38H44O12

Molecular Weight: 692.7 g/mol

[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate - 168206-79-9

CAS No. 168206-79-9
Product Name [(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate
Molecular Formula C38H44O12
Molecular Weight 692.7 g/mol
IUPAC Name [(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate
Standard InChI InChI=1S/C38H44O12/c1-20-25(41)18-37(35(4,5)45)28(20)29(42)31(48-33(43)23-13-9-7-10-14-23)36(6)26(47-21(2)39)17-27-38(19-46-27,50-22(3)40)30(36)32(37)49-34(44)24-15-11-8-12-16-24/h7-16,25-27,29-32,41-42,45H,17-19H2,1-6H3/t25-,26-,27+,29+,30-,31-,32-,36+,37-,38-/m0/s1
Standard InChIKey DBJLWWSPTOJTSZ-FVIOHNRGSA-N
Isomeric SMILES CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O
SMILES CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O
Canonical SMILES CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O
Synonyms DEACETYLTAXCHININ I, 13-(SH)
PubChem Compound 15275888
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator